Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)-
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Overview
Description
RS 39604 is a potent, selective, and orally active antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). It has a high affinity for the 5-HT4 receptor, with a pKi value of 9.1 in guinea pig striatal membranes . This compound is known for its low affinity for other receptors such as 5-HT1A, 5-HT2C, 5-HT3, alpha 1c, dopamine receptors D1 and D2, muscarinic receptors M1 and M2, angiotensin receptor AT1, bradykinin receptor B1, and opioid mu receptors . RS 39604 is primarily used in scientific research to study the physiological and pathophysiological roles of 5-HT4 receptors.
Preparation Methods
The synthesis of RS 39604 involves multiple steps, starting with the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the piperidine ring system, which is a key component of RS 39604.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency for the 5-HT4 receptor
Chemical Reactions Analysis
RS 39604 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: RS 39604 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
RS 39604 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the binding and activity of 5-HT4 receptors in various chemical assays.
Mechanism of Action
RS 39604 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that mediates various physiological responses to the neurotransmitter serotonin (5-hydroxytryptamine). By blocking the 5-HT4 receptor, RS 39604 inhibits the downstream signaling pathways activated by serotonin, leading to a reduction in physiological responses such as gastrointestinal motility and cardiovascular function . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of ion channel activity .
Comparison with Similar Compounds
RS 39604 is unique in its high selectivity and potency for the 5-HT4 receptor compared to other similar compounds. Some similar compounds include:
SB 204070: Another selective 5-HT4 receptor antagonist with a higher pKi value of 10.9 in guinea pig striatal membranes.
GR 113808: A selective 5-HT4 receptor antagonist used in various research studies.
Cisapride: A 5-HT4 receptor agonist used to treat gastrointestinal motility disorders.
RS 39604’s uniqueness lies in its high selectivity, oral activity, and long-lasting effects, making it a valuable tool for studying the physiological and pathophysiological roles of 5-HT4 receptors in vivo .
Properties
CAS No. |
161362-65-8 |
---|---|
Molecular Formula |
C26H36ClN3O6S |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3 |
InChI Key |
BKVIWGRFRKLFIO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |
161362-65-8 | |
Synonyms |
1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride RS 39604 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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